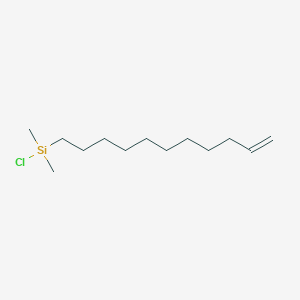

10-Undecenyldimethylchlorosilane

Vue d'ensemble

Description

10-Undecenyldimethylchlorosilane: is an organosilicon compound with the molecular formula C13H27ClSi . It is a clear, colorless liquid with a pungent odor and is highly reactive. This compound is primarily used as a chemical intermediate in various organic synthesis processes, particularly in the production of silicon-containing organic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 10-Undecenyldimethylchlorosilane can be synthesized through the reaction of 1,1,5,5-tetramethylundecadiene with silicon chloride . The specific reaction is as follows:

(CH3)2SiCl2+CH2=CH(CH2)10CH3→(CH3)2Si(CH=CH(CH2)10CH3)2

This reaction typically requires an inert atmosphere and controlled temperature conditions to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 10-Undecenyldimethylchlorosilane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.

Addition Reactions: The double bond in the undecenyl group can participate in addition reactions with electrophiles.

Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

Electrophiles: Such as halogens or hydrogen halides, are used in addition reactions.

Water or Moisture: For hydrolysis reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.

Addition Products: Halogenated or hydrogenated derivatives of the original compound.

Hydrolysis Products: Silanols and hydrochloric acid.

Applications De Recherche Scientifique

Surface Modification

Functionalization of Silica Surfaces

10-Undecenyldimethylchlorosilane is commonly used for the functionalization of silica surfaces. Its reactivity allows for the formation of stable siloxane bonds, which enhance the hydrophobicity and chemical resistance of silica substrates. This modification is crucial for applications in chromatography, where it serves as a stationary phase to improve separation efficiency .

Grafting Techniques

The compound can be employed in grafting techniques to modify surfaces at the molecular level. By anchoring alkyl chains onto silica or other substrates, it creates tailored surfaces with specific chemical properties. This is particularly beneficial in creating materials with enhanced biocompatibility for biomedical applications .

Polymer Chemistry

Synthesis of Hybrid Polymers

this compound is utilized in the synthesis of hybrid organic-inorganic polymers. These materials combine the mechanical properties of organic polymers with the thermal stability and chemical resistance of silicates. For instance, it has been used to create silicon-containing polyurethanes from renewable resources, demonstrating its potential in sustainable material development .

Block Copolymers and Nanocomposites

This compound plays a role in the production of block copolymers and nanocomposites. By incorporating this compound into polymer matrices, researchers have achieved improved mechanical properties and thermal stability. Such materials are suitable for applications in coatings, adhesives, and sealants where enhanced performance is required .

Biomedical Applications

Biocompatible Surfaces

In biomedical engineering, this compound has been explored for creating biocompatible surfaces on medical devices. The hydrophobic nature imparted by this silane enhances protein resistance and reduces biofouling, making it ideal for implants and drug delivery systems .

Drug Delivery Systems

The compound's ability to form stable bonds with various substrates allows for the development of drug delivery systems that can release therapeutic agents in a controlled manner. Its incorporation into polymeric matrices enables sustained release profiles, which are crucial for effective treatment regimens .

Environmental Applications

Water Treatment Technologies

this compound has shown promise in water treatment applications. Its functionalized surfaces can adsorb pollutants or facilitate catalytic reactions that degrade contaminants, thus contributing to environmental remediation efforts .

Case Studies

Mécanisme D'action

The mechanism of action of 10-Undecenyldimethylchlorosilane involves its reactivity with various functional groups. The silicon-chlorine bond is highly reactive, allowing it to participate in substitution reactions with nucleophiles. The double bond in the undecenyl group can undergo addition reactions with electrophiles, leading to the formation of new compounds. These reactions are facilitated by the unique electronic properties of the silicon atom, which can stabilize transition states and intermediates .

Comparaison Avec Des Composés Similaires

- Chloro(dimethyl)undec-10-en-1-ylsilane

- 1,1,5,5-Tetramethylundecadiene

- Silicon Chloride

Comparison: 10-Undecenyldimethylchlorosilane is unique due to its combination of a reactive silicon-chlorine bond and a double bond in the undecenyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one reactive site. Additionally, its use in the synthesis of silicon-containing organic compounds makes it a valuable reagent in both research and industrial applications .

Activité Biologique

10-Undecenyldimethylchlorosilane (UDMS) is a silane compound that has garnered attention in various fields, including materials science and biomedicine, due to its unique chemical properties and potential biological activities. This article explores the biological activity of UDMS, including its interactions with biological systems, potential applications, and relevant case studies.

This compound is characterized by its silane backbone, which provides a reactive site for various chemical modifications. The presence of the undecenyl group allows for further functionalization, making it a versatile compound in synthetic chemistry.

Antimicrobial Properties

Research indicates that UDMS exhibits antimicrobial activity. A study highlighted the simultaneous release of silver ions and 10-undecenoic acid from membranes impregnated with silver nanoparticles and UDMS. This combination was shown to enhance antimicrobial efficacy against various pathogens, suggesting that UDMS may play a crucial role in developing antimicrobial coatings and materials .

Cytotoxic Effects

In vitro studies have demonstrated that UDMS can induce cytotoxic effects on certain cancer cell lines. For instance, derivatives of undecenoic acid have been shown to exhibit antioxidant and cytotoxic activities , indicating that UDMS may have potential as a therapeutic agent in cancer treatment . The mechanism involves disrupting cellular processes, potentially through the generation of reactive oxygen species (ROS) or by interfering with cell membrane integrity.

Study on Silver Nanoparticle Release

A significant study investigated the release dynamics of silver ions and 10-undecenoic acid from polymer membranes. The findings revealed that the pH of the surrounding medium significantly influenced the release rates, with optimal conditions identified for maximizing antimicrobial activity . This study underscores the importance of environmental factors in enhancing the biological efficacy of UDMS-based formulations.

Antioxidant Activity Evaluation

Another research effort focused on synthesizing novel lipoconjugates derived from 10-undecenoic acid. These compounds demonstrated notable antioxidant properties , which are essential for mitigating oxidative stress in biological systems. This suggests that UDMS and its derivatives could be explored further for their potential protective effects against oxidative damage in cells .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

chloro-dimethyl-undec-10-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27ClSi/c1-4-5-6-7-8-9-10-11-12-13-15(2,3)14/h4H,1,5-13H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHIBRYCOZUBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCCCCCCC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622760 | |

| Record name | Chloro(dimethyl)(undec-10-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18406-97-8 | |

| Record name | Chloro(dimethyl)(undec-10-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.